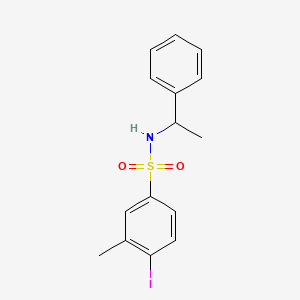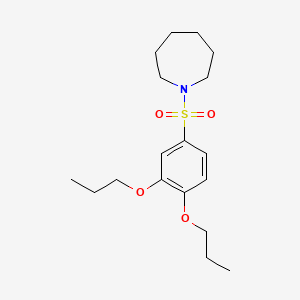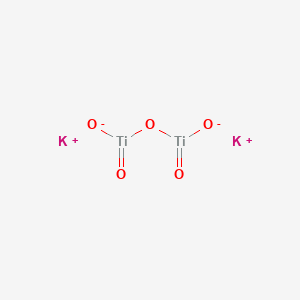
Reactive Black 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Black 8 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. It is known for its deep black color and excellent fastness properties, making it a popular choice for various industrial applications. The chemical structure of this compound includes a chromophore that reacts with the substrate to form a covalent bond, ensuring the dye’s durability and resistance to washing and light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Black 8 involves the combination of a chromophore with trichlorotriazine to prepare a dye intermediate. This intermediate is then treated with ammonium hydroxide to form the dye synthesis solution containing this compound. The final step involves adding a salt to the dye synthesis solution to precipitate this compound, which is then filtered and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity while minimizing production costs and energy consumption. The use of salt crystallization in the final step helps improve the production yield and quality of the dye .
化学反応の分析
Types of Reactions
Reactive Black 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The dye can be reduced using reducing agents, resulting in the cleavage of the azo bond and the formation of aromatic amines.
Substitution: this compound can undergo substitution reactions, where functional groups in the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions result in modified dye molecules with different functional groups.
科学的研究の応用
Reactive Black 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
作用機序
The mechanism of action of Reactive Black 8 involves the formation of covalent bonds with the substrate, typically cellulosic fibers. The reactive group in the dye molecule reacts with the hydroxyl groups in the fibers, forming a stable covalent bond. This ensures the dye’s durability and resistance to washing and light. The molecular targets include the hydroxyl groups in cellulosic fibers, and the pathways involved include nucleophilic substitution reactions .
類似化合物との比較
Reactive Black 8 can be compared with other similar reactive dyes, such as:
Reactive Blue 82: Known for its bright blue color and similar fastness properties.
Reactive Violet 1: Another azo dye with excellent fastness properties and a violet color.
Reactive Blue 160: A copper complex dye with intense color and high fastness.
Uniqueness
This compound is unique due to its deep black color and excellent fastness properties, making it a preferred choice for industrial applications. Its ability to form strong covalent bonds with cellulosic fibers ensures its durability and resistance to washing and light, setting it apart from other dyes .
特性
CAS番号 |
12225-26-2 |
|---|---|
分子式 |
C24H36O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
3-(3-methylbut-2-enylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/2C12H18O/c2*1-9(2)4-6-11-8-12(13)7-5-10(11)3/h2*4,6,12-13H,3,5,7-8H2,1-2H3 |
InChIキー |
BANBAOPIMTXBRM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=C1CC(CCC1=C)O)C.CC(=CC=C1CC(CCC1=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





